molecular formula C11H15ClO2 B1437798 1-(2-Chloroethoxy)-2-isopropoxybenzene CAS No. 915921-87-8

1-(2-Chloroethoxy)-2-isopropoxybenzene

Cat. No. B1437798
M. Wt: 214.69 g/mol
InChI Key: HDUDGONCMKFTKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 1-(2-chloroethoxy)-2-ethoxybenzene, has been reported . It has a molecular weight of 200.66 and its InChI code is 1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10 (9)13-8-7-11/h3-6H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(2-chloroethoxy)-2-ethoxybenzene, have been reported .

Scientific Research Applications

Summary of the Application

“1-(2-Chloroethoxy)-2-isopropoxybenzene” is used in the synthesis of temperature-responsive block copolymers, specifically poly (2- (dimethyl amino)ethyl methacrylate)- b -poly ( N -isopropylacrylamide) [PDMAEMA- b -PNIPAM] .

Methods of Application or Experimental Procedures

The polymer was prepared by a combination of redox polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization . Poly-N-isopropylacrylamide (PNIPAM-Cl) was acquired by redox polymerization of N-isopropylacrylamide (NIPAM) using 2-(2-chloroethoxy)ethanol and Ce(NH4)2(NO3)6 as a catalyst .

Results or Outcomes

The synthesized temperature-responsive block copolymer was characterized using various instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope, and UV–Vis .

2. Improved Ether-Based Battery Electrolytes

Summary of the Application

“1-(2-Chloroethoxy)-2-isopropoxybenzene” is used as the base solvent in a localized high-concentration electrolyte (LHCE) system for the development of batteries .

Methods of Application or Experimental Procedures

The electrolyte system contained lithium bis (fluorosulfonyl)imide (LiFSI), 1,2-bis(2-chloroethoxy) ethane (Cl-DEE), and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .

Results or Outcomes

The formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V . LiF/LiCl-enriched interphases formed on the cathode and the anode effectively suppress undesired side reactions for better cycling life .

Safety And Hazards

The safety data sheet for a similar compound, 2-(2-Chloroethoxy)ethanol, indicates that it is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-chloroethoxy)-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUDGONCMKFTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651131
Record name 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-2-isopropoxybenzene

CAS RN

915921-87-8
Record name 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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